molecular formula C17H29GdN4O16P2 B146696 Gd-Dtpa-hpdp CAS No. 133019-01-9

Gd-Dtpa-hpdp

Cat. No. B146696
CAS RN: 133019-01-9
M. Wt: 764.6 g/mol
InChI Key: WVZSYPBNCUZLCL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gd-Dtpa-hpdp is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast between different tissues. This contrast agent is a chelate of gadolinium (Gd) and diethylenetriaminepentaacetic acid (Dtpa) linked to a hydroxypropyl group (hpdp). This compound is used to improve the visibility and clarity of MRI images, allowing for a more accurate diagnosis of various medical conditions.

Mechanism of Action

Gd-Dtpa-hpdp works by binding to the water molecules in the body, which allows for a clearer distinction between different tissues in this compound images. The gadolinium ion in this compound has unpaired electrons, which creates a magnetic moment that interacts with the magnetic field generated by the this compound machine, resulting in an enhanced signal.
Biochemical and Physiological Effects:
This compound is a relatively safe contrast agent, with few reported adverse effects. It is eliminated from the body through the kidneys, and the majority of the compound is excreted within 24 hours after injection. However, in some rare cases, patients may experience an allergic reaction to the contrast agent.

Advantages and Limitations for Lab Experiments

Gd-Dtpa-hpdp is a useful tool for researchers in the field of this compound imaging, as it allows for a clearer visualization of various tissues and structures. However, it is important to note that this compound is not suitable for all types of this compound imaging, and its use may be limited in certain cases.

Future Directions

There are several potential future directions for the use of Gd-Dtpa-hpdp in this compound imaging. One area of research is the development of new contrast agents with improved properties, such as increased stability and reduced toxicity. Another area of research is the application of this compound imaging in the diagnosis and treatment of various medical conditions, including cancer and neurological disorders.
In conclusion, this compound is a safe and effective contrast agent used in this compound imaging to enhance the contrast between different tissues. Its use has been extensively studied and has been shown to be useful in the diagnosis of various medical conditions. While there are some limitations to its use, there are also several potential future directions for research in this area.

Synthesis Methods

Gd-Dtpa-hpdp is synthesized by reacting GdCl3 with Dtpa-hpdp in the presence of sodium hydroxide and heating the mixture at 60°C for several hours. The resulting compound is then purified and formulated for use as a contrast agent in this compound.

Scientific Research Applications

Gd-Dtpa-hpdp has been extensively studied for its use in this compound imaging and has been shown to be safe and effective in enhancing the contrast between different tissues. It is used in the diagnosis of various medical conditions, including brain tumors, multiple sclerosis, and vascular diseases.

properties

CAS RN

133019-01-9

Molecular Formula

C17H29GdN4O16P2

Molecular Weight

764.6 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[(3-hydroxy-3,3-diphosphonatopropyl)amino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron

InChI

InChI=1S/C17H32N4O16P2.Gd/c22-12(18-2-1-17(31,38(32,33)34)39(35,36)37)7-20(9-14(25)26)5-3-19(8-13(23)24)4-6-21(10-15(27)28)11-16(29)30;/h31H,1-11H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3

InChI Key

WVZSYPBNCUZLCL-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3]

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3]

Origin of Product

United States

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